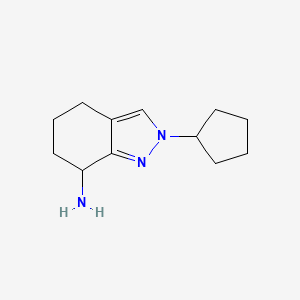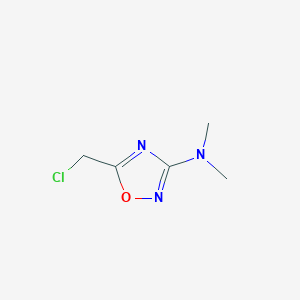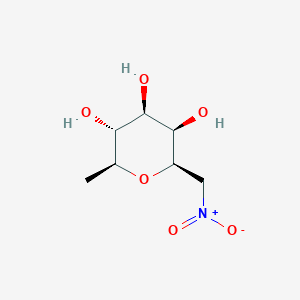
b-L-Rhamnopyranosyl nitromethane
説明
B-L-Rhamnopyranosyl nitromethane is a highly versatile and extensively researched compound in the realm of biomedicine . Its impressive therapeutic prospects make it a compelling candidate for combating various ailments, such as cancer and inflammatory disorders . The molecular formula of this compound is C7H13NO6 .
Synthesis Analysis
The synthesis of b-L-Rhamnopyranosyl nitromethane involves the reaction of 2,3,4,6-tetra-O-acetyl-l-rhamnopyranose with nitromethane in acidic conditions .Molecular Structure Analysis
B-L-Rhamnopyranosyl nitromethane contains a total of 27 bonds; 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 nitro group (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis
Rhamnolipids, which are related to b-L-Rhamnopyranosyl nitromethane, are known to proceed through de novo biosynthesis of precursors . The genetic details underlying rhamnolipid production have been mostly unraveled, revealing a complex regulatory mechanism controlled by quorum sensing pathways of intercellular communication .科学的研究の応用
Stereospecific Glycosylation Techniques
Stereospecific β-L-rhamnopyranosylations have been successfully conducted using organoboron reagents, demonstrating complete stereoselectivity and moderate to high yields. This method, applied to the synthesis of complex saccharides, employs a concerted SNi mechanism, indicating its potential in the efficient construction of glycosidic bonds in saccharides derived from organisms like Streptococcus pneumoniae (Nishi et al., 2018).
Synthesis of Complex Trisaccharides
The synthesis of complex trisaccharides, such as β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, has been achieved through in situ activating glycosylation. This method utilizes 1-OH sugar derivatives and demonstrates the potential for synthesizing biologically relevant oligosaccharides with precise regioselective modifications (Hirooka et al., 2001).
Eco-Friendly Synthesis Approaches
An eco-friendly approach for the stereoselective synthesis of β-L-rhamnopyranosides has been developed using N-benzoylglycine/thiourea cooperative catalysis. This represents a significant advancement in glycosylation techniques, offering a less toxic and environmentally benign alternative for the synthesis of complex glycosides (Dubey et al., 2019).
Chemical Investigation of Traditional Medicines
Research into traditional Chinese medicine has led to the isolation of new flavonoids, such as myricetin and quercetin derivatives, from Lysimachia christinae. These compounds, linked with rhamnopyranosyl units, underscore the medicinal value and chemical diversity of natural products, potentially contributing to conservative treatments for gallstones and urinary calculi (Gao et al., 2013).
将来の方向性
特性
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKASWJUVZZNJIX-MLKOFDEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
b-L-Rhamnopyranosyl nitromethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1458288.png)
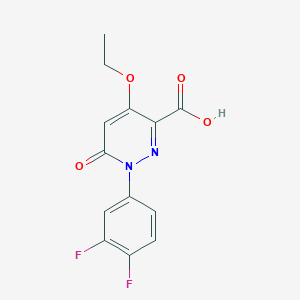
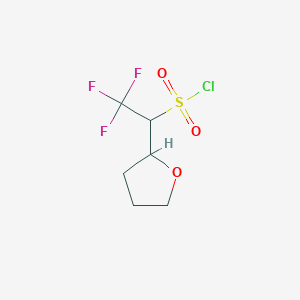
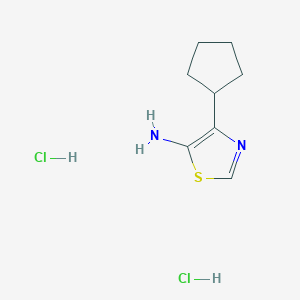
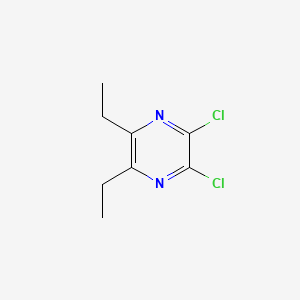
![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)
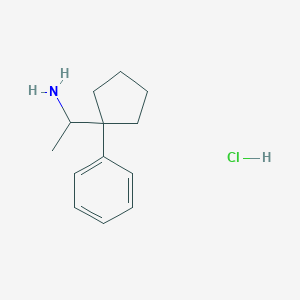
![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
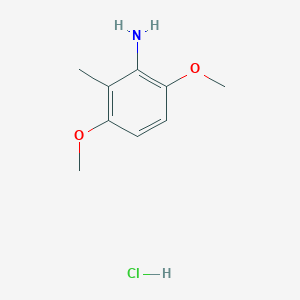
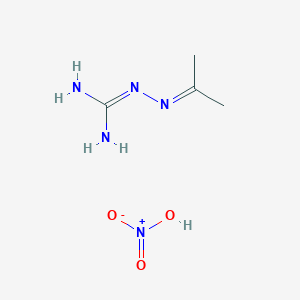
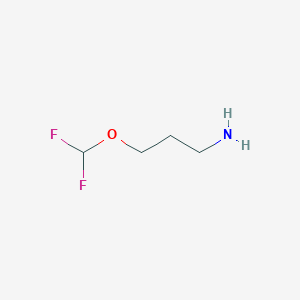
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
